DKPs are produced by a diverse range of organisms. The table below summarizes some characterized DKPs and their natural sources.
Table 1: Examples of Bioactive 2,5-Diketopiperazines and Their Sources
| 2,5-Diketopiperazine (DKP) | Producing Organism | Type of Organism | Reported Bioactivity |
|---|---|---|---|
| Nocardioazines A & B | Nocardiopsis sp. [1] | Marine Actinomycete (Bacterium) | Reverses drug resistance in cancer cell lines [1] |
| Cyclo-(L-Phe-L-Pro) | Bacillus horneckiae-like strain [2] | Bacterium (from marine sponge) | Antimicrobial, antifungal, role in quorum sensing [2] |
| Aspkyncin | Aspergillus aculeatus [3] | Fungus | Novel DKP incorporating L-kynurenine; potential therapeutic applications [3] |
| Brevianamide F | Various Fungi [4] | Fungus | Hepatotoxic [4] |
| Verruculogen | Various Fungi [4] | Fungus | Tremorogenic [4] |
| Spirotryprostatin B | Various Fungi [4] | Fungus | Antimitotic arrest agent [4] |
| Gliotoxin | Various Fungi [4] | Fungus | Cytotoxic [4] |
| Phenylahistin | Various Fungi [4] | Fungus | Anti-cancer microtubule binding [4] |
DKPs are primarily synthesized by two enzymatic pathways. The logical flow of these pathways is summarized in the diagram below.
Two primary enzymatic pathways for DKP biosynthesis.
The nocardioazine pathway exemplifies a distributed biosynthetic process involving multiple genomic loci and unique enzymes [1]:
Research on DKP natural sources relies on specific experimental workflows, from gene discovery to compound characterization.
Table 2: Key Methodologies for Studying DKP Biosynthesis
| Method Category | Specific Technique | Application in DKP Research |
|---|---|---|
| Gene Cluster Identification | Genome Mining & Bioinformatics | Identifying biosynthetic gene clusters (BGCs) encoding CDPSs, NRPSs, and tailoring enzymes [1] [3] |
| Heterologous Expression | Expression in model hosts (e.g., Streptomyces lividans, Aspergillus nidulans) | Confirming the function of a putative BGC and producing the DKP compound [1] [3] |
| In vitro Biochemistry | Enzyme assays with synthetic substrates; Macromolecular modeling | Characterizing the specific activity of individual enzymes (e.g., NozR isomerase, NozMT methyltransferase) [1] |
| Chemical Analysis | LC-MS/MS, NMR spectroscopy, Chiral chromatography | Identifying and characterizing DKP compounds, determining stereochemistry, and monitoring reactions [1] [2] |
Workflow for Pathway Elucidation: A common approach to characterize a DKP pathway, as demonstrated for nocardioazine B, is outlined below [1]:
A standard workflow for elucidating DKP biosynthetic pathways.
The structural and functional properties of DKPs make them attractive scaffolds for therapeutic development [4] [3]:
Cyclo(L-Pro-L-Val) demonstrates multiple bioactivities, primarily as an antifungal agent and a plant resistance inducer.
| Biological Activity | Observed Effect | Producing Organism | Key Experimental Findings |
|---|---|---|---|
| Antifungal Activity [1] | Inhibition of fungal growth | Pseudomonas aurantiaca IB5-10 [1] | Inhibits the pathogenic fungus Rhizoctonia solani [1]. |
| Induced Resistance in Plants [2] | Suppression of Pine Wilt Disease (PWD) | Bacillus thuringiensis JCK-1233 [2] | Foliar treatment induced defense-related genes (PR-1, etc.) and significantly reduced disease severity in pine seedlings without direct nematicidal action [2]. |
The compound's effectiveness is linked to its structure as a cyclic dipeptide (diketopiperazine). These scaffolds possess extra-rigid conformations, high resistance to enzyme degradation, and increased cell permeability, which contribute to their bioactivity and make them attractive for drug discovery [1].
Here are the methodologies used to elucidate the activities of cyclo(L-Pro-L-Val) and related compounds.
This method describes how cyclo(L-Pro-L-Val) was identified as an antifungal agent against Rhizoctonia solani [1].
Step 1: Bacterial Cultivation and Metabolite Extraction
Step 2: Compound Isolation and Identification
Step 3: Antifungal Activity Assay
This protocol outlines how cyclo(L-Pro-L-Val) was shown to induce systemic resistance in pine seedlings against Pine Wilt Disease [2].
Step 1: Treatment of Plant Material
Step 2: Gene Expression Analysis (qRT-PCR)
Step 3: In Vivo Disease Suppression Assay
The following diagram illustrates the mechanism by which cyclo(L-Pro-L-Val) induces resistance in plants, as demonstrated in the study on Pine Wilt Disease [2]. This process involves the activation of the plant's innate immune system, leading to a primed defense state.
Diagram of cyclo(L-Pro-L-Val) induced plant defense mechanism.
To provide a broader context, the anti-quorum sensing activity of structurally related CDPs is a significant area of research. The following diagram generalizes how CDPs like cyclo(L-Pro-L-Tyr) can interfere with bacterial communication, a mechanism that may be relevant for understanding the full potential of cyclo(L-Pro-L-Val) [4].
Generalized anti-quorum sensing mechanism of cyclic dipeptides.
It is worth noting that the presence or absence of hydroxyl groups on the CDP structure can significantly influence its biological activity and cytotoxicity. For instance, cyclo(L-Pro-L-Phe), which lacks a hydroxyl group, showed stronger virulence factor inhibition but higher cytotoxicity compared to its hydroxylated counterparts [4].
Cyclo(L-Pro-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, is a simple yet structurally constrained macrocycle. Its synthesis presents significant challenges due to the ring strain of the 12-membered ring and the potential for epimerization during cyclization [1]. Recent advances in synthetic methodology, particularly direct aminolysis using a β-thiolactone precursor, have enabled efficient production of such constrained structures with high yields and minimal epimerization [1]. These peptides are of great interest due to their diverse biological activities, including antimicrobial and anticancer properties, as demonstrated by related proline-based cyclic dipeptides [2] [3].
This protocol outlines a traditional approach to synthesizing cyclo(L-Pro-L-Val), adapted from methods used for the analogous cyclic tetrapeptide cyclo(-L-Pro-L-Val-L-Pro-L-Val-) [4].
Linear Precursor Synthesis: The linear peptide sequence H-L-Pro-L-Val-OH is assembled using standard solution-phase peptide synthesis techniques.
Boc (tert-butoxycarbonyl) for the N-terminus of L-Valine and standard protecting groups for side chains if applicable. The C-terminal Proline can be used with a protecting group suitable for later cleavage and activation.H-L-Pro-L-Val-OH [4].Macrocyclization: The key and most challenging step is the head-to-tail cyclization of the linear dipeptide.
H-L-Pro-L-Val-OH in a mixture of DMF and DCM. Activate the C-terminus with HATU and a base such as DIPEA (N,N-Diisopropylethylamine) at a high dilution (typical concentration of 1-5 mM) to minimize dimerization and oligomerization. Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours [4] [1].Purification and Characterization:
cyclo(L-Pro-L-Val) using LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight confirmation and NMR spectroscopy to verify the cyclic structure and rule out epimerization [4] [5].This innovative method, highly effective for constrained cyclo-tetrapeptides, provides a robust pathway for synthesizing challenging cyclic peptides like cyclo(L-Pro-L-Val) with superior efficiency [1].
Synthesis of Linear β-Thiolactone Precursor: The linear precursor H-L-Pro-L-Val-β-thiolactone is prepared. The β-thiolactone moiety at the C-terminus acts as a highly reactive and conformationally constrained activating group.
Macrocyclization via Direct Aminolysis:
H-L-Pro-L-Val-β-thiolactone in PBS buffer (Phosphate Buffered Saline, pH 7.45) at a concentration of 1 mM. Add 1 equivalent of sodium tetraborate decahydrate (Borax) as an additive to facilitate the reaction.Purification and Characterization:
The following diagram illustrates the direct aminolysis cyclization workflow using the β-thiolactone strategy:
Table 1: Quantitative Comparison of Cyclo(L-Pro-L-Val) Synthesis Methods
| Synthetic Method | Key Reagent / Condition | Reported Yield (for analogous peptides) | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Conventional (HATU) | HATU, DIPEA, DMF/DCM | ~7% [1] | Uses common peptide coupling reagents; well-established protocol. | Low yield due to ring strain; significant epimerization and oligomerization risk. |
| β-Thiolactone Aminolysis | β-thiolactone, Borax, PBS Buffer | >58% [1] | High yield; minimal epimerization; aqueous buffer system; reduced oligomerization. | Requires synthesis of the β-thiolactone precursor. |
Accurate quantification of cyclic dipeptides in complex biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The following LC-MS/MS method is adapted from protocols used for quantifying bioactive peptides in human synovial fluid [5].
Sample Preparation (Protein Precipitation):
LC-MS/MS Analysis:
cyclo(L-Pro-L-Val).Method Validation: The bioanalytical method should be validated for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and recovery according to regulatory guidelines.
While direct studies on cyclo(L-Pro-L-Val) are limited in the provided search results, research on closely related proline-based cyclic dipeptides highlights their significant therapeutic potential.
cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) isolated from Lactobacillus plantarum demonstrate efficacy against multidrug-resistant bacteria and the influenza A (H3N2) virus [2]. The combination of different cyclic dipeptides can show superior effects compared to individual compounds, suggesting a synergistic action [2].cis-cyclo(L-Phe-L-Pro), has shown promising anti-breast cancer activity by inducing G1-phase arrest and mitochondria-mediated apoptosis. These compounds also inhibit cancer stem cell characteristics and reduce tumor volume in mouse models without systemic toxicity [3].cyclo(-L-Pro-L-Val-L-Pro-L-Val-) with an L-L-L-L sequence showed different biological effects (retarding stem-growth in rice) compared to its L-D-L-D counterpart (promoting root-growth), linked to its distinct cis-trans-cis-trans backbone conformation [4].The synthesis of cyclo(L-Pro-L-Val) exemplifies the progress in peptide chemistry. While conventional coupling methods are viable, the modern β-thiolactone direct aminolysis strategy offers a superior pathway with higher yields and fewer side reactions, making it highly suitable for producing this constrained scaffold for research and drug development [1]. Its quantification in complex media is reliably achieved through robust LC-MS/MS protocols. The demonstrated biological activities of structurally related proline-based cyclic dipeptides—spanning antimicrobial, antiviral, and anticancer effects—underscore the significant potential of cyclo(L-Pro-L-Val) and its analogs as promising therapeutic leads worthy of further investigation [2] [3].
The table below summarizes the known antimicrobial activities of cyclo(L-Pro-L-Val) based on current literature.
| Assay Type / Activity | Tested Organisms / Context | Key Findings / Potency | Citation |
|---|---|---|---|
| Antimicrobial | Plant pathogenic microorganisms (e.g., Rhodococcus fascians LMG 3605); Gram-positive (Gram+) plant pathogens | Shows similar toxicity to chloramphenicol at comparable concentrations; has potential as a biopesticide. | [1] |
| Anti-α-glucosidase | Pediococcus italicum FUN2 (Source organism) | Exhibits inhibitory effects on α-glucosidase activity. | [2] |
| Antiviral (Influenza A/H3N2) | Methanol SPE fractions from Lactobacillus plantarum LBP-K10 culture filtrate | Listed among CDPs with suggested antiviral potential, though its individual contribution to the active fraction was less prominent than other CDPs. | [2] |
Based on the general context from the search results, the following diagram outlines a logical workflow for profiling the antimicrobial activity of a compound like cyclo(L-Pro-L-Val). You can use this as a guide to design your experiments.
To help you establish a protocol, here are some specific details and general methodologies derived from the search results:
Compound Sourcing and Preparation: cyclo(L-Pro-L-Val) is a bacterial metabolite that can be sourced from suppliers like InvivoChem for research purposes [1]. For solubility:
Reference Methodologies: While a full protocol for cyclo(L-Pro-L-Val) is not available, the search results point to established microbiological methods:
Since a dedicated protocol is not available, I suggest you:
Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their diverse biological activities and structural stability [1] [2]. Its potential as a biopesticide stems from its direct toxic effects on plant pathogens.
The table below summarizes the key characteristics of cyclo(L-Pro-L-Val):
| Property | Description |
|---|---|
| IUPAC Name | (3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione [3] |
| CAS Number | 2854-40-2 [1] [3] [4] |
| Molecular Formula | C₁₀H₁₆N₂O₂ [1] [3] [4] |
| Molecular Weight | 196.25 g/mol [1] [3] [4] |
| Chemical Structure | A cyclic dipeptide formed from L-Proline and L-Valine [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [3] [4] |
| Mechanism of Action | Toxic activity against phytopathogenic microorganisms; inhibits Gram-positive phytopathogenic bacteria [1] |
| Potential Application | Development as a biopesticide [1] |
The biological activity of cyclo(L-Pro-L-Val) has been quantitatively assessed against specific pathogens. For context, its toxicity has been compared to Chloramphenicol, a known antibiotic, and found to be similar at comparable concentrations [1].
The following table summarizes its efficacy profile:
| Assay Type | Target Pathogen/Organism | Key Findings | Citation |
|---|---|---|---|
| Antimicrobial Activity | Phytopathogenic microorganisms (e.g., Rhodococcus fascians LMG 3605) | Shows toxic activity [1] | [1] |
| Antimicrobial Activity | Gram-positive phytopathogenic bacterium | Demonstrates inhibitory effects [1] | [1] |
| Cytotoxicity & Anti-inflammatory | In vitro cell-based assays | Significantly inhibits IKKα/IκBα/NF-κB phosphorylation and iNOS/COX-2 activation in a concentration-dependent manner [4] | [4] |
This protocol outlines a standard method for assessing the efficacy of cyclo(L-Pro-L-Val) against bacterial plant pathogens, based on common microbiological techniques.
Principle: The assay measures the zone of inhibition around a sample-containing disk, which indicates the compound's ability to prevent bacterial growth.
Materials:
Procedure:
This advanced protocol describes a high-throughput method for isolating and purifying cyclo(L-Pro-L-Val) and similar cyclic dipeptides from bacterial culture filtrates, optimizing yield for downstream testing [2].
Principle: Use C18-based solid-phase extraction (SPE) with a methanol gradient to selectively elute cyclic dipeptides like cyclo(L-Pro-L-Val) from the crude culture filtrate.
Materials:
Procedure:
While the exact pesticidal mechanism is an area of ongoing research, cyclo(L-Pro-L-Val) has demonstrated a potent anti-inflammatory effect in biochemical studies by inhibiting the NF-κB signaling pathway [4]. This pathway is critical in regulating immune and stress responses in plants and animals. The diagram below illustrates this mechanism, which may contribute to its role in mitigating pathogen-induced plant stress.
The following diagram outlines a comprehensive workflow from the initial isolation of cyclo(L-Pro-L-Val) to the final evaluation of its biopesticidal efficacy, integrating the protocols described above.
Cyclo(L-Pro-L-Val) is a promising candidate for biopesticide development, demonstrating direct toxicity against key plant pathogens. Its activity against Gram-positive bacteria like R. fascians and its ability to modulate key inflammatory pathways underscore its potential. Future work should focus on field trials, formulation development for stability and delivery, and further elucidation of its specific mode of action against a broader range of plant pathogens.
cyclo(L-Pro-L-Val) (CAS No. 2854-40-2) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their structural stability and diverse biological activities. It has emerged as a promising candidate for agricultural applications due to its potent activity against various Gram-positive plant pathogens [1] [2]. These naturally occurring compounds are produced by several microorganisms, including Lysobacter capsici AZ78, Streptomyces spp., and others, highlighting their role in microbial defense and their potential as eco-friendly biopesticides [3] [4]. The following document provides detailed application notes, experimental protocols, and mechanistic insights to support researchers in evaluating and utilizing cyclo(L-Pro-L-Val).
cyclo(L-Pro-L-Val) exhibits a dual mode of action, combining direct antimicrobial activity with the ability to induce the plant's own defense system, known as systemic acquired resistance (SAR) [5].
The table below summarizes the quantitative efficacy of cyclo(L-Pro-L-Val) against specific plant pathogens.
Table 1: Direct Antimicrobial Activity of cyclo(L-Pro-L-Val)
| Pathogen / Organism | Assay Type | Activity / Result | Reference / Context |
|---|---|---|---|
| Rhodococcus fascians LMG 3605 | Toxicity assay | Showed similar toxicity to chloramphenicol at comparable concentrations. [2] [3] | |
| Gram-positive plant pathogens | General activity | Inhibits growth of various Gram-positive plant pathogens. [2] [6] | |
| Bacillus cereus TISTR687 | Minimum Inhibitory Concentration (MIC) | MIC: 256 µg/mL [4] | |
| Bacillus subtilis TISTR008 | Minimum Inhibitory Concentration (MIC) | MIC: 128 µg/mL [4] | |
| Staphylococcus aureus TISTR885 | Minimum Inhibitory Concentration (MIC) | MIC: 256 µg/mL [4] | |
| Streptomyces antimicrobicus BN122 (Endophyte) | Source organism | Produces bioactive cyclo(L-Pro-L-Val). [4] |
Research on related cyclodipeptides, such as cyclo(L-Pro-L-Pro), has demonstrated their ability to prime plant immune responses, suggesting a possible similar role for cyclo(L-Pro-L-Val) [5].
Key Induced Defense Responses include:
The following diagram illustrates the conceptual framework of its dual mode of action, combining direct antimicrobial effects with the induction of plant systemic resistance.
This protocol is adapted from standard microbiological methods and specific research applications [3] [4].
I. Principle The MIC is the lowest concentration of an antimicrobial compound that prevents visible growth of a microorganism. It is a standard measure for evaluating compound efficacy in vitro.
II. Materials
III. Procedure
IV. Key Considerations
This protocol evaluates the efficacy of cyclo(L-Pro-L-Val) in reducing disease severity in a whole-plant system [5].
I. Principle This assay tests the compound's ability to protect plants from pathogen infection, evaluating both direct antimicrobial effects and induced resistance.
II. Materials
III. Procedure
IV. Key Considerations
Proper formulation is critical for in vivo application and handling in the lab [1] [2].
Table 2: Formulation and Solubility of cyclo(L-Pro-L-Val)
| Application Route | Formulation Composition (v/v) | Final Working Concentration Example | Notes |
|---|---|---|---|
| In Vitro Stock | 100 mg/mL in DMSO | 10-100 mM | Clear, colorless solution. Stable at -20°C for months. [1] |
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | 2.5 mg/mL | For small animal studies. [1] [2] |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | 2.5 mg/mL | Alternative injectable formulation. [2] |
| Oral 1 | Suspend in 0.5% CMC-Na (carboxymethylcellulose sodium) | 2.5 mg/mL | Forms a stable suspension for oral gavage in animals. [1] [2] |
| Foliar Spray | Suspend in 0.2% Carboxymethyl cellulose or 0.25% Tween 80 | To be determined empirically | Common formulation for plant application. Ensure even coverage. |
The bioactivity of cyclo(L-Pro-L-Val) involves complex interactions at the molecular level. The following diagram integrates known and proposed mechanisms based on current research.
The following table summarizes the key quantitative solubility data available for Cyclo(L-Pro-L-Val) from a commercial supplier's analysis [1].
| Solvent | Concentration Achieved | Solution Conditions & Notes |
|---|---|---|
| DMSO | 50 mg/mL (254.78 mM) | Requires ultrasonic assistance; the solution is hygroscopic (absorbs moisture from the air). Use newly opened DMSO for best results [1]. |
| Water | Information missing | Solubility in water is not explicitly stated in the available data [1]. |
| Ethanol | Information missing | Solubility in ethanol is not explicitly stated in the available data [1]. |
| Methanol | Information missing | Solubility in methanol is not explicitly stated in the available data [1]. |
Here are detailed methodologies for handling Cyclo(L-Pro-L-Val) in a research setting, based on the data available.
This protocol is for creating a concentrated stock solution, commonly used for in vitro assays [1].
This protocol, derived from a published study on cyclic dipeptides, can be used to assess the cytotoxicity of Cyclo(L-Pro-L-Val) [2].
The experimental workflow for these protocols can be visualized as follows:
Understanding the compound's bioactivity is crucial for designing relevant experiments.
Cyclic dipeptides, also known as diketopiperazines (DKPs), represent the simplest cyclic forms of peptides with remarkable structural rigidity and diverse biological activities. These compounds are characterized by a six-membered lactam ring core formed through the cyclization of two amino acid residues. Among DKPs, proline-containing variants like cyclo(L-Pro-L-Val) have garnered significant research interest due to their enhanced metabolic stability, improved cell permeability, and unique spatial orientation of side chains that facilitate specific interactions with biological targets [1]. The inherent chirality of these compounds, with two stereocenters in the ring structure, makes stereochemical assignment crucial as it directly influences biological activity [2].
cyclo(L-Pro-L-Val), specifically classified as a 2,5-diketopiperazine, has demonstrated significant bioactive potential against plant pathogenic microorganisms, particularly showing toxicity against Gram-positive bacterial pathogens such as R. fascians LMG 3605. Research indicates that its efficacy is comparable to conventional antibiotics like chloramphenicol at equivalent concentrations, suggesting potential applications as a biopesticide or antimicrobial agent in agricultural and pharmaceutical contexts [3]. The compound occurs naturally in various organisms including Chromocleista and Penicillium herquei, but for research purposes, synthetic versions with defined stereochemistry are typically employed to ensure experimental reproducibility [3].
cyclo(L-Pro-L-Val) features a rigid diketopiperazine core that confers exceptional stability against enzymatic degradation, a characteristic advantage over linear peptides. The presence of L-valine and L-proline in the cyclic structure creates specific chiral centers that dictate its three-dimensional orientation and biological interactions. The molecular formula is C₁₀H₁₆N₂O₂ with a molecular weight of 196.25 g/mol [3]. The compound's structure includes both hydrogen bond donor and acceptor sites, facilitating interactions with biological targets through specific intermolecular bonding [1].
The following table summarizes key physicochemical parameters of cyclo(L-Pro-L-Val):
Table 1: Physicochemical Properties of cyclo(L-Pro-L-Val)
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂ | - |
| Molecular Weight | 196.25 g/mol | - |
| CAS Number | 2854-40-2 | - |
| Hydrogen Bond Donor Count | 1 | Capacity to donate one H-bond |
| Hydrogen Bond Acceptor Count | 2 | Capacity to accept two H-bonds |
| Rotatable Bond Count | 1 | Indicates moderate flexibility |
| LogP | 0.398 | Moderate lipophilicity |
| Heavy Atom Count | 14 | - |
| Complexity | 275 | Relatively complex cyclic structure |
| Defined Atom Stereocenter Count | 2 | Two chiral centers (L-configuration) |
The compound presents as a white to off-white solid powder at room temperature and exhibits moderate lipophilicity (LogP = 0.398), suggesting reasonable solubility in both aqueous and organic solvents [3]. This balanced solubility profile makes it suitable for various biological assay systems. The single rotatable bond indicates significant structural constraint, which contributes to its metabolic stability and predictable conformation in biological systems.
Understanding the solubility characteristics of cyclo(L-Pro-L-Val) is fundamental to developing effective stock solutions for experimental use. The following table provides detailed solubility data in various solvents:
Table 2: Solubility Profile of cyclo(L-Pro-L-Val)
| Solvent | Solubility | Concentration | Applications |
|---|---|---|---|
| DMSO | Freely soluble | 100 mg/mL (509.55 mM) | Primary stock solution, in vitro assays |
| Water | Sparingly soluble | Not specified | Aqueous dilutions limited |
| Ethanol | Moderately soluble | Not specified | Alternative solvent for specific applications |
| Methanol | Moderately soluble | Not specified | Analytical preparations |
As evidenced by the solubility data, DMSO serves as the optimal solvent for preparing concentrated stock solutions of cyclo(L-Pro-L-Val), allowing for concentrations up to 100 mg/mL (509.55 mM) [3]. This high solubility in DMSO facilitates the preparation of concentrated master stocks that can be subsequently diluted into aqueous assay systems while maintaining the compound in solution.
Materials Required:
Step-by-Step Protocol:
Calculation Example: For a 5 mM stock solution in 5 mL DMSO:
The following workflow diagram illustrates the systematic process for preparing stock solutions and experimental working solutions of cyclo(L-Pro-L-Val):
Diagram 1: Workflow for cyclo(L-Pro-L-Val) Stock Solution Preparation
For biological assays requiring specific concentrations, the concentrated DMSO stock can be diluted in appropriate buffers or culture media. It is critical to ensure that the final DMSO concentration in biological assays does not exceed 0.1-1.0% (v/v) to maintain cell viability and prevent solvent-mediated effects.
Proper storage is essential for maintaining the stability and bioactivity of cyclo(L-Pro-L-Val) solutions. The following table summarizes recommended storage conditions:
Table 3: Storage Conditions and Stability Profiles
| Form | Temperature | Duration | Additional Protection |
|---|---|---|---|
| Powder | -20°C | 3 years | Protect from moisture and light |
| Powder | 4°C | 2 years | Protect from moisture and light |
| DMSO Stock | -80°C | 6 months | Single-use aliquots, sealed environment |
| DMSO Stock | -20°C | 1 month | Single-use aliquots, sealed environment |
| Working Solution | 4°C | 1 week | Protected from light |
| Working Solution | Room temperature | Several days | For immediate use only |
For long-term stability, storing the compound as a powder at -20°C provides the best preservation, with stability maintained for up to 3 years under these conditions [3]. When preparing stock solutions, single-use aliquoting is strongly recommended to minimize repeated freeze-thaw cycles that can compromise stability through degradation or epimerization at chiral centers [2].
Regular assessment of stock solution integrity is recommended through:
cyclo(L-Pro-L-Val) demonstrates significant antimicrobial properties against plant pathogenic microorganisms. Research has shown particular efficacy against Gram-positive bacteria, including R. fascians LMG 3605, with toxicity comparable to chloramphenicol at equivalent concentrations [3]. This specific antimicrobial profile suggests potential applications as a biopesticide for agricultural use or as a lead compound for developing novel antibacterial agents targeting Gram-positive pathogens.
The compound's structural rigidity and chiral configuration contribute to its biological activity, as stereochemistry is a known determinant of function in diketopiperazines [2]. The L-Pro-L-Val configuration found in naturally occurring isolates appears to be the bioactive stereoisomer, though comprehensive structure-activity relationship studies comparing all stereoisomers would provide further insight into optimal configurations for maximum antimicrobial efficacy.
Beyond its documented antimicrobial effects, cyclo(L-Pro-L-Val) presents several promising research applications:
For cell-based assays, appropriate formulation is crucial to maintain compound bioavailability while minimizing solvent toxicity. The following table presents optimized formulation protocols for various experimental applications:
Table 4: Experimental Formulation Protocols for Biological Assays
| Application | Formulation Composition | Preparation Method | Final DMSO Concentration |
|---|---|---|---|
| Injection Formulation 1 | DMSO:Tween 80:Saline = 10:5:85 | Add 50μL Tween 80 to 100μL DMSO stock, then 850μL saline | 1% |
| Injection Formulation 2 | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 | Sequential addition with mixing | 1% |
| Injection Formulation 3 | DMSO:Corn oil = 10:90 | Direct mixture | 1% |
| Oral Formulation 1 | 0.5% CMC Na suspension | Suspend compound in 0.5% carboxymethylcellulose sodium | 0% |
| Oral Formulation 2 | PEG400 solution | Direct dissolution in PEG400 | 0% |
| Cell Culture | DMSO:Media = 1:1000 | Dilute DMSO stock in culture media | 0.1% |
These formulations have been adapted from recommended protocols for cyclic dipeptides and related compounds [3]. The injection formulations provide options for parenteral administration in animal studies, while the oral formulations facilitate gastrointestinal delivery. For in vitro cell culture studies, maintaining DMSO concentrations below 0.1% is critical to avoid cellular toxicity while ensuring adequate compound solubility.
The following dot script illustrates the decision-making process for selecting appropriate formulation strategies based on research applications:
Diagram 2: Formulation Strategy Selection Based on Research Application
Researchers may encounter several technical challenges when working with cyclo(L-Pro-L-Val):
Precipitation Issues: If compound precipitates from solution upon dilution, consider:
Biological Activity Variability: Inconsistent results in biological assays may stem from:
Analytical Verification: For critical applications, verify compound integrity and concentration using:
To ensure reproducible and reliable experimental results with cyclo(L-Pro-L-Val):
cyclo(L-Pro-L-Val) represents a promising diketopiperazine scaffold with demonstrated biological activities and potential applications across multiple research domains. The protocols and application notes presented here provide researchers with comprehensive guidelines for the proper preparation, characterization, and application of cyclo(L-Pro-L-Val) stock solutions. Particular attention to stereochemical integrity, appropriate formulation strategies, and optimized storage conditions will ensure maximum compound stability and reproducible experimental results. As research on cyclic dipeptides continues to expand, these standardized protocols will facilitate the systematic investigation of cyclo(L-Pro-L-Val)'s mechanism of action and potential therapeutic or agricultural applications.
Cyclo(L-Pro-L-Val) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class. With a molecular weight of 196.25 g/mol, it falls within a category of peptides recognized for their stability and potential as pharmaceutical scaffolds [1]. This compound exhibits dual antimicrobial and anti-inflammatory activities, making it a molecule of interest for both agricultural and therapeutic applications [2].
Its anti-inflammatory effect is primarily mediated through the inhibition of the NF-κB signaling pathway. Research indicates that cyclo(L-Pro-L-Val) can inhibit the phosphorylation of key signaling molecules, including IKKα, IKKβ, and I-κBα, thereby preventing the activation and nuclear translocation of the transcription factor NF-κB. This, in turn, leads to the downregulation of the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), ultimately reducing the production of nitric oxide (NO) and other inflammatory mediators [2].
The following tables summarize key quantitative data from in vitro studies on cyclo(L-Pro-L-Val).
Table 1: Anti-inflammatory Activity in RAW 264.7 Macrophages [2]
| Assay Type | Cell Line/Model | Concentration | Key Results | Significance/Value |
|---|---|---|---|---|
| NO Production Inhibition | LPS-stimulated RAW 264.7 | 25-100 µM | Significant inhibition of NO production; effect equivalent to L-NMMA (positive control) | IC₅₀ not specified, but effect is concentration-dependent |
| Western Blot Analysis | LPS-stimulated RAW 264.7 | 50 µM, 100 µM | Inhibited phosphorylation of IKKα/β, I-κBα, and NF-κB; suppressed iNOS and COX-2 expression | Confirmed mechanism of action via NF-κB pathway inhibition |
Table 2: Antimicrobial Activity and Cytotoxicity Profile [2]
| Assay Type | Organism/Cell Line | Concentration | Key Results | Significance/Value |
|---|---|---|---|---|
| Antibacterial Activity | Rhodococcus fascians LMG 3605 | MIC = 19.6 mg/mL | Toxic activity comparable to 25 mg/mL Chloramphenicol | Potency against plant pathogen |
| Cytotoxicity (MTT Assay) | Human HCT-116 cells | > 100 µM | EC₅₀ > 100 µM | Low cytotoxicity in human colon carcinoma cell line |
| Cytotoxicity (MTT Assay) | Human HEK293 cells | > 100 µM | EC₅₀ > 100 µM | Low cytotoxicity in human embryonic kidney cell line |
This protocol assesses the anti-inflammatory activity of cyclo(L-Pro-L-Val) by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages [2].
Materials and Reagents:
Procedure:
This protocol details the steps to analyze the effect of cyclo(L-Pro-L-Val) on the protein expression and phosphorylation levels of key components in the NF-κB pathway [2].
Materials and Reagents:
Procedure:
This protocol determines the minimum inhibitory concentration (MIC) of cyclo(L-Pro-L-Val) against bacterial pathogens like Rhodococcus fascians [2].
Materials and Reagents:
Procedure:
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and a generalized experimental workflow for evaluating cyclo(L-Pro-L-Val).
Figure 1: Anti-inflammatory mechanism of cyclo(L-Pro-L-Val) via NF-κB pathway inhibition.
Figure 2: Experimental workflow for anti-inflammatory activity assessment.
The data indicates that cyclo(L-Pro-L-Val) is a bioactive cyclic dipeptide with a compelling in vitro profile. Its low cytotoxicity (EC₅₀ > 100 µM) in human cell lines like HCT-116 and HEK293, combined with significant anti-inflammatory and antimicrobial effects at lower concentrations, suggests a favorable therapeutic window for further investigation [2].
The compound's ability to specifically target the NF-κB pathway provides a rational mechanistic basis for its observed anti-inflammatory effects. This makes it a valuable tool for researching inflammation-related diseases and a promising candidate for the development of biopesticides in agriculture and therapeutics for inflammation-related diseases [2]. Furthermore, the stability and structural versatility inherent to cyclic peptides, as highlighted in the literature, support the potential for optimizing cyclo(L-Pro-L-Val) for enhanced potency and drug-like properties [1].
The following resources from your search provide established methods for the molecular characterization of MRSA and quantitative gene expression analysis, which form the essential toolkit for your proposed study.
Based on the gathered resources, here is a synthesized protocol you can adapt to study the effect of cyclo(L-Pro-L-Val) on MRSA.
Objective: To profile the transcriptomic response of MRSA to sub-inhibitory concentrations of the dipeptide cyclo(L-Pro-L-Val).
1. Bacterial Strains and Culture Conditions
2. Compound Treatment and RNA Extraction
3. Transcriptomic Profiling and Analysis
The table below summarizes the key information available and the specific gap regarding your compound of interest.
| Aspect | Available Data & Resources | Gap regarding cyclo(L-Pro-L-Val) |
|---|---|---|
| MRSA Biology | Molecular typing schemes, virulence gene catalogs, strain diversity (e.g., ST59, ST5 in China; ST398, USA300 globally) [1] [3]. | No specific gene expression data for this dipeptide. |
| Dipeptide Effects | Evidence that dipeptides (e.g., Pro-Hyp) can influence cellular behavior in mammals; enzymatic synthesis of dipeptides like cyclo(d-Pro-L-Arg) [5] [6]. | No published studies on cyclo(L-Pro-L-Val)'s bioactivity in bacterial systems. |
| Profiling Methods | Robust, published protocols for qPCR [2] and transcriptomics [3] [4] in MRSA. | A direct protocol for applying these to your compound needs to be established. |
Given that cyclo(L-Pro-L-Val) appears to be a novel candidate in the context of MRSA, your research would be pioneering. Here is a logical sequence to guide your project:
Although not specific to cyclo(L-Pro-L-Val), recent research highlights the significant potential of cyclic dipeptides as antimicrobial agents. One review notes that cyclic dipeptides from plants and microorganisms play multifunctional roles in plant defense, exhibiting broad-spectrum activity against fungal pathogens and bacteria [1]. Furthermore, the exogenous application of the cyclic dipeptide cyclo(L-Ala-Gly) has been demonstrated to contribute to salinity stress tolerance in plants, indicating the bioactivity of this class of compounds [1].
The following table outlines a general experimental workflow for assessing the antimicrobial properties of a bioactive compound like cyclo(L-Pro-L-Val). This framework is synthesized from methods used to evaluate other antimicrobial agents, including plant extracts and peptides [2] [1].
| Stage | Objective | Key Parameters & Methods |
|---|---|---|
| 1. Sample Preparation | Solubilize the compound for bioassays. | Use solvents like DMSO (e.g., 50 mg/mL stock); may require cyclodextrin complexes to enhance aqueous solubility [3] [2]. |
| 2. In Vitro Antifungal Assay | Determine inhibitory activity against phytopathogenic fungi. | Mycelial Growth Inhibition: Use solid test mediums (e.g., Potato Dextrose Agar) with a series of compound concentrations; place a fungal agar disk in the center; calculate inhibition percentage and EC50 (effective concentration for 50% inhibition) [2]. |
| 3. Investigation of Mechanism of Action | Elucidate how the compound exerts its effect. | SDH Enzyme Inhibition: Measure IC50 (half-maximal inhibitory concentration) against target enzymes like Succinate Dehydrogenase (SDH) [2]. Cell Membrane Permeability: Assess changes in pathogen cell membrane integrity [2]. | | 4. In Vivo Efficacy Study | Validate activity in a plant system. | Treat plants infected with a pathogen (e.g., kiwifruit soft rot, oilseed rape sclerotinia); calculate disease control efficacy at a specific dose and time post-application [2]. |
This protocol, adapted from methodologies used to evaluate novel SDH inhibitors, provides a detailed guide for one of the key experiments listed above [2].
cyclo(L-Pro-L-Val)cyclo(L-Pro-L-Val) in DMSO to create a 50 mg/mL stock solution.A major challenge with many plant-derived bioactive compounds, which may also apply to cyclo(L-Pro-L-Val), is poor water solubility. The search results highlight cyclodextrin complexation as a highly effective strategy to overcome this [3] [4] [5].
cyclo(L-Pro-L-Val) and a cyclodextrin (e.g., β-cyclodextrin or its hydroxypropyl derivative, HP-β-CD) to improve its bioavailability in biological assays [3] [4].The diagram below illustrates the logical workflow for investigating and applying cyclo(L-Pro-L-Val) based on the general principles gathered from the literature.
To advance the study of cyclo(L-Pro-L-Val), I suggest you focus on the following steps, as specific data was not available in the current search:
cyclo(L-Pro-L-Val), diketopiperazines, or related microbial inhibitors.
Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine (DKP) that has demonstrated significant anti-inflammatory potential in preclinical models. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses [1] [2] [3]. Research indicates that this compound is a promising candidate for further investigation in the context of inflammation-associated disorders.
The following tables summarize key experimental data on the anti-inflammatory and antimicrobial activities of cyclo(L-Pro-L-Val).
Table 1: Anti-Inflammatory Activity in RAW 264.7 Macrophages [4] [2]
| Assay Type | Inducer | Test Concentrations | Key Findings | Significance |
|---|---|---|---|---|
| Nitric Oxide (NO) Production | LPS (1 μg/mL) | 25, 50, 100 μM | Significant inhibition of NO production; effect equivalent to inhibitor L-NMMA. | Indicates reduction of pro-inflammatory mediators. |
| Western Blot Analysis | LPS (1 μg/mL) | 50, 100 μM | Concentration-dependent suppression of p-IKKα/β, p-IκBα, p-NF-κB, iNOS, and COX-2. | Confirms inhibition of NF-κB pathway and downstream effectors. |
Table 2: Antimicrobial and Cytotoxicity Profile [5] [2]
| Activity Type | Test System/Organism | Result / Value | Comparison |
|---|---|---|---|
| Antimicrobial | Rhodococcus fascians LMG 3605 | MIC = 19.6 mg/mL | Potency comparable to 25 mg/mL Chloramphenicol. |
| Cytotoxicity | Human HCT-116 cells (48h) | EC₅₀ > 100 μM | Low cytotoxicity in this assay. |
| Cytotoxicity | Human HEK293 cells (48h) | EC₅₀ > 100 μM | Low cytotoxicity in this assay. |
Below is a detailed methodology for assessing the anti-inflammatory activity of cyclo(L-Pro-L-Val) in LPS-stimulated RAW 264.7 macrophages, based on the referenced studies [1] [4] [2].
1. Cell Culture and Seeding
2. Compound Treatment and Inflammation Induction
3. Nitrite Measurement (Griess Assay)
4. Data Analysis
% Inhibition = [1 - (Nitrite_sample - Nitrite_negative control) / (Nitrite_positive control - Nitrite_negative control)] × 1001. Cell Treatment and Protein Extraction
2. Gel Electrophoresis and Transfer
3. Immunoblotting
4. Data Analysis
The anti-inflammatory effect of cyclo(L-Pro-L-Val) is primarily mediated through the suppression of the canonical NF-κB pathway. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
Potential Research Applications:
Formulation and Handling:
Cyclo(L-Pro-L-Val) is a well-characterized natural cyclic dipeptide with a clear mechanism of anti-inflammatory action. The protocols detailed here provide a robust framework for researchers to evaluate its efficacy in vitro. Its ability to potently inhibit key pro-inflammatory signaling molecules and pathways makes it a compelling candidate for further investigation in the field of inflammatory disease research.
The table below summarizes the core solubility data and tested formulation methods for cyclo(L-Pro-L-Val) from supplier documentation.
| Property/Method | Details | Application Notes |
|---|---|---|
| Molecular Weight | 196.25 g/mol [1] [2] | Classified as a small molecule/cyclic dipeptide. |
| Primary Stock Solution | 100 mg/mL in DMSO (509.55 mM) [1] [3] [2] | Standard for preparing concentrated stock; hygroscopic DMSO should be used fresh. |
| Tested Formulations (for in vivo studies) | Multiple formulations have been proposed for creating working solutions from DMSO stock [1] [2]: • Inj. 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 • Inj. 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 • Inj. 3: DMSO : Corn oil = 10 : 90 • Oral 1: Suspend in 0.5% CMC Na | These are starting points for experimentation. The optimal formulation depends on the administration route and experimental model. |
Here are answers to common questions and detailed protocols for enhancing cyclo(L-Pro-L-Val) solubility.
Q1: Why is cyclo(L-Pro-L-Val) poorly soluble in aqueous solutions? The solubility is primarily determined by the peptide's molecular characteristics. cyclo(L-Pro-L-Val) contains valine, a hydrophobic (non-polar) amino acid, which limits its interaction with water molecules [4]. Its relatively low number of hydrogen bond donors (1) and acceptors (2) further reduce its ability to form stabilizing interactions in polar solvents [1] [2].
Q2: What is the first thing I should check if my solution is cloudy or has precipitate? First, confirm that you are using a fresh, high-quality DMSO stock solution. If the stock is clear, the issue likely lies in the formulation for the final working solution. Cloudiness often appears when the DMSO stock is diluted into an aqueous buffer that lacks sufficient co-solvents or surfactants to keep the peptide in solution.
The following workflow outlines a systematic approach to optimizing solubility for your experiments. Always validate new formulations with a small amount of compound first.
Strategy 1: Use of Co-solvents and Surfactants This is the most common and straightforward method, as referenced in the solubility table.
Strategy 2: Employ Cyclodextrins Cyclodextrins can encapsulate hydrophobic molecules, acting as molecular carriers.
Strategy 3: Preparation for Oral Administration For oral dosing, suspension in a viscous polymer is a standard approach.
If formulation approaches are insufficient, consider these molecular-level strategies, which are general best practices for peptide engineering [4].
Proper storage is essential for preserving the integrity of Cyclo(L-Pro-L-Val) for research. The core recommendations are centered on controlling temperature, moisture, and atmospheric conditions.
| Issue | Potential Cause | Solution |
|---|---|---|
| Unexpected low potency | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Verify storage temperature is at -20°C or -80°C; aliquot solution to avoid repeated freeze-thawing [1]. |
| Precipitation in solution | Solubility challenges or cold temperature storage. | Warm the vial at 37°C and shake in an ultrasonic bath; ensure fresh DMSO is used [3]. |
| Contamination | Exposure to moisture or airborne microbes during handling. | Prepare stock solutions on the day of use; use sterilized vials and equipment [1] [3]. |
Q1: What is the shelf life of Cyclo(L-Pro-L-Val) under recommended conditions?
Q2: How should I prepare a stock solution of Cyclo(L-Pro-L-Val) to ensure stability?
Q3: The search results mention this compound is a "mycotoxin" in almonds. Does this make it unsafe to handle?
The following diagram outlines a general workflow for testing compound stability, based on methodologies inferred from the search results [1] [2]:
Research indicates that Cyclo(L-Pro-L-Val) can inhibit the NF-κB pathway, which is central to inflammatory responses [1] [5]. The diagram below summarizes its reported mechanistic effects in macrophages [1] [5] [4]:
For your experiments, here are the key physicochemical properties and methods for preparing stock solutions of cyclo(L-Pro-L-Val).
| Property | Specification |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂ [1] |
| Molecular Weight | 196.25 g/mol [1] |
| CAS Number | 2854-40-2 [1] [2] |
| Purity | ≥98% [1] [2] |
| Appearance | White to off-white solid powder [1] |
| Storage | Powder should be stored at -20°C in a sealed, protected environment, protected from light and moisture. [1] |
Solubility and Stock Solution Preparation
| Parameter | Description |
|---|---|
| Primary Solvent | DMSO [1] [2] |
| Solubility in DMSO | 90-100 mg/mL (approx. 459-510 mM) [1] [2] |
| Typical Stock Concentration | 25 mg/mL in DMSO [1] |
Example Protocol: Preparing a 25 mg/mL DMSO Stock Solution
For bioassays involving animal models, the DMSO stock solution must be further diluted into an administration-ready formulation. The table below summarizes several proven formulations. It is recommended to test these with a small amount of your compound first. [1]
| Formulation Number | Composition (DMSO Stock → Additives) | Final Ratio (DMSO : Additive : Saline) | Typical Use |
|---|---|---|---|
| Injection 1 [1] | DMSO → Tween 80 → Saline | 10 : 5 : 85 | IP/IV/IM/SC |
| Injection 2 [1] | DMSO → PEG300 → Tween 80 → Saline | 10 : 40 : 5 : 45 | IP/IV/IM/SC |
| Injection 3 [1] | DMSO → Corn oil | 10 : 90 | IP/IV/IM/SC |
| Injection 4 [1] | DMSO → 20% SBE-β-CD in saline | 10 : 90 | IP/IV/IM/SC |
| Oral 1 [1] | Suspend in 0.5% CMC Na | N/A | Oral gavage |
Example Protocol: Preparing an Injection-Ready Solution This example uses Injection Formulation 1 (DMSO : Tween 80 : Saline = 10 : 5 : 85) to prepare 1 mL of a 2.5 mg/mL working solution.
Q1: My compound is precipitating out of solution in my aqueous bioassay buffer. What should I do?
Q2: How can I confirm the biological activity of my prepared solution?
Q3: The experimental results are inconsistent between batches. How can I improve reproducibility?
The following diagram outlines the key decision points and steps for preparing and using cyclo(L-Pro-L-Val) in your experiments, integrating the information provided above.
Q: What are the common reasons for low yields of cyclo(L-Pro-L-Val) during extraction or synthesis, and how can I address them?
Low yields are frequently due to inefficient cyclization, epimerization, or losses during purification. The table below summarizes major challenges and recommended solutions.
| Challenge | Root Cause | Recommended Solution | Key Parameters & Expected Improvement |
|---|---|---|---|
| Inefficient Cyclization | High ring strain in 12-membered rings; kinetic and thermodynamic barriers [1] [2]. | β-Thiolactone-mediated direct aminolysis [2]. | Solvent: PBS buffer (pH 7.45). Additive: 1 equivalent Borax. Yield: Significant improvement over conventional coupling agents, minimal oligomerization. |
| Epimerization | Excessive activation of C-terminus during cyclization [2]. | Use epimerization-resistant methods (e.g., β-thiolactone scaffold) [2]. | Result: Effectively prevents epimerization, preserving stereochemical integrity of all-L amino acids. |
| Loss during Purification | Inefficient separation from complex culture filtrate (CF) [3]. | High-throughput C18-SPE with methanol gradient (MeSPE) [3]. | Protocol: Methanol gradient from 5% to 50% in 5% increments. Optimal Elution: 35%-45% methanol for related cyclic dipeptides. Outcome: Higher recovery of bioactive compounds compared to anion exchange chromatography. |
Q: Can you provide a detailed protocol for the High-Throughput MeSPE method?
This protocol is adapted from methods used to successfully isolate cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from a bacterial culture filtrate [3].
Workflow Overview:
Materials and Reagents:
Step-by-Step Procedure:
Q: What is the advanced synthetic route to overcome cyclization challenges?
For chemical synthesis, the β-thiolactone approach is highly effective for constrained cyclic tetrapeptides, which are notoriously difficult to form [2]. This method can inspire strategies for diketopiperazines.
Workflow for Cyclo-Tetrapeptide Synthesis:
Key Advantages:
To maximize your yield of cyclo(L-Pro-L-Val), consider these core strategies:
For a researcher choosing an assay, the decision often hinges on the mechanism of cell death and the required workflow. The following table summarizes the core characteristics of two prevalent assay types.
| Assay Type | Detection Principle | Key Advantages | Key Limitations | Best Suited For |
|---|---|---|---|---|
| Metabolic Activity (e.g., MTT Assay) [1] | Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by active mitochondria in living cells. | Reliable, well-established, and requires only a basic spectrophotometric plate reader [1]. | Formazan crystals are insoluble and require a dissolution step (e.g., DMSO). The solvent can be toxic, and pipetting can damage crystals, leading to variability [1]. | Initial, high-throughput screening of compound toxicity on adherent cell lines. |
| Membrane Integrity (e.g., LDH Assay) [2] [3] [4] | Measures Lactate Dehydrogenase (LDH) enzyme released from the cytoplasm of cells with damaged membranes. | Simple, "add-only" procedure with soluble, stable signals. Allows for repeated sampling from the same well over time (kinetic studies) and easy multiplexing [2] [4]. | Background LDH from serum in culture medium can interfere, potentially requiring the use of reduced-serum or serum-free media for accurate measurement [5]. | Distinguishing between necrotic and apoptotic mechanisms; real-time monitoring of cytotoxicity. |
The LDH assay is highly suitable for testing cyclic dipeptides due to its sensitivity and ability to monitor kinetics [2]. Below is a generalized workflow, which should be optimized for your specific cell line and compound.
Step-by-Step Methodology:
Cell Seeding and Controls: Seed your target cells (e.g., HeLa or MCF-7, as used in related research [6]) at an optimal density in a 96-well plate. Include essential control wells:
Compound Treatment: Treat cells with a dilution series of cyclo(L-Pro-L-Val). Given that related cyclic dipeptides have shown cytotoxic activity [6] [7], a broad concentration range is recommended for initial screening.
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) under standard cell culture conditions.
Assay Execution: Follow the specific instructions of your commercial LDH assay kit [3] [4]. Generally, this involves transferring a small volume of supernatant (~50-100 µL) to a new plate, adding the reaction mixture, and incubating in the dark for about 30 minutes.
Measurement and Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity using the formula below:
% Cytotoxicity = (Experimental - Low Control) / (High Control - Low Control) × 100
Here are solutions to frequently encountered problems in cytotoxicity testing.
| Problem | Possible Cause | Solution |
|---|---|---|
| High Background in Low/Background Controls | High LDH level in serum used in culture medium [4]. | Use reduced-serum (e.g., 1-2%) or serum-free media during the compound treatment period. |
| Low Signal or Poor Sensitivity | - Assay signal is outside linear range.
The following table summarizes the core information and quantitative data for cyclo(L-Pro-L-Val) for quick reference.
| Property | Description |
|---|---|
| CAS No. | 2854-40-2 [1] [2] |
| Molecular Formula | C₁₀H₁₆N₂O₂ [1] [2] |
| Molecular Weight | 196.25 g/mol [1] [2] |
| Sequence | Cyclo(L-Pro-L-Val) or Cyclo(PV) [1] [2] |
| Bioactivity | Antimicrobial, Anti-inflammatory [1] [2] |
| Recommended Storage | Store at low temperature, sealed, away from moisture and light, under nitrogen [1] [2] |
Q1: What is the solubility of cyclo(L-Pro-L-Val), and how should I prepare my stock solutions?
A: The compound is highly soluble in DMSO. Proper preparation is critical for experimental success [1] [2].
Q2: I am studying the anti-inflammatory pathway. What are the key molecular targets and effective concentrations for cyclo(L-Pro-L-Val)?
A: Your experimental focus determines the effective concentration. The primary anti-inflammatory mechanism involves inhibition of the NF-κB pathway [1] [2].
Q3: What concentration should I use for antimicrobial assays against plant pathogens?
A: For antimicrobial studies, the required concentration is significantly higher than for cellular anti-inflammatory assays.
Q4: Is cyclo(L-Pro-L-Val) cytotoxic to my cell lines?
A: Available data suggests low cytotoxicity in some human cell lines. In HCT-116 and HEK293 cells, no cytotoxicity (EC₅₀ > 100 μM) was observed after 48 hours of incubation [1]. However, you should always determine the cytotoxicity profile in your specific cell model as part of your experimental optimization.
This protocol is adapted from research on cyclo(L-Pro-L-Val) [1].
Objective: To evaluate the inhibition of LPS-induced inflammatory signaling in RAW 264.7 macrophages.
Workflow: The following diagram outlines the key stages of the experimental protocol.
Key Notes:
The anti-inflammatory activity of cyclo(L-Pro-L-Val) is achieved by inhibiting the central NF-κB signaling pathway. The diagram below illustrates its molecular targets.
Here are some specific issues you might encounter when working with cyclic dipeptides and how to address them.
| Challenge | Possible Cause | Solution |
|---|---|---|
| Poor Chromatographic Separation [1] | Basic compounds interacting with acidic silanol groups on the column. | Use high-purity silica (type B) or polar-embedded phase columns. Add a competing base like triethylamine (TEA) to the mobile phase. |
| Poor Chromatographic Separation [1] | Sample dissolved in a solvent stronger than the mobile phase. | Re-dissolve or dilute the sample in the starting mobile phase composition or a weaker solvent. Reduce the injection volume. |
| Peak Tailing [1] | Column degradation (voids, channels). | Replace the column. Avoid pH and temperature conditions outside the column's specifications. |
| Low Signal or No Signal (LC-MS) [1] | Ion suppression or inefficient ionization in the MS source. | Optimize the LC method to improve separation from matrix components. Check and optimize MS source parameters (gas temp, nebulizer pressure). |
| Low Signal or No Signal (LC-MS) [1] | High background noise from contaminated mobile phase or system. | Use high-purity solvents and additives. Flush the entire LC-MS system, including the nebulizer and detector. |
| Inconsistent Quantitative Results [1] | Unstable spray in the MS detector due to mobile phase degassing issues. | Ensure the degasser is functioning properly. Degas mobile phases thoroughly before use. |
| Inconsistent Quantitative Results [1] | Autosampler issues (air bubbles, clogged needle, leaking seal). | Check sample vials for sufficient volume. Purge the autosampler lines. Inspect and replace the injector needle or seal if worn. |
Q1: What are the primary analytical techniques used for cyclic dipeptides like cyclo(L-Pro-L-Val)? The most powerful and widely used technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [2] [3]. LC separates the complex mixture, and MS/MS provides highly specific detection and confirmation by fragmenting the target molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is also a valid method for identifying specific cyclic dipeptides once they are isolated [4].
Q2: How can I improve the isolation and purification of cyclic dipeptides from complex biological samples? A highly efficient method is high-throughput solid-phase extraction (SPE) using a C18 stationary phase with a stepwise methanol gradient. One study successfully eluted bioactive cyclic dipeptides with methanol concentrations between 35% and 45% [4]. Following this with preparative High-Performance Liquid Chromatography (prep-HPLC) allows for further fractionation and purification of specific compounds of interest [4].
Q3: My sample contains a mixture of L- and D-amino acids. How can I quantify the enantiomers? A method combining Circular Dichroism (CD) spectroscopy and achiral Liquid Chromatography (LC) can be used. CD spectroscopy measures the optical activity and can determine the difference in concentration between L- and D-enantiomers. Achiral LC measures the total concentration of both. By combining the data from these two independent techniques, you can calculate the absolute concentration of each individual enantiomer in the mixture [5].
Here are detailed methodologies for key experiments cited in the guides.
This protocol describes a method to selectively purify large amounts of cyclic dipeptides from a culture filtrate (CF).
This protocol outlines the steps for identifying and confirming cyclic dipeptides using LC-MS/MS.
[M+H]+. This precursor ion is fragmented in the collision cell (q2), and a characteristic product ion is monitored in the third quadrupole (Q3). This precursor ion > product ion transition is a unique identifier.The workflow is summarized below:
The information provided is based on analytical principles and techniques used for cyclic dipeptides in recent research. However, a method optimized for cyclo(L-Phe-L-Pro) might require adjustments for cyclo(L-Pro-L-Val).
The table below summarizes purification techniques used for cyclo(L-Pro-L-Val) and similar compounds, as mentioned across the research I found.
| Compound | Source / Application | Key Purification Methods | Reference |
|---|---|---|---|
| Cyclo(L-Pro-L-Val) | Commercial source; bioactivity reference | Information not available in search results (likely purchased) | [1] |
| Cyclo(L-Pro-D-Val) | Bacillus amyloliquefaciens Y1 (antifungal) | Culture broth centrifugation → filtration (0.45µm) → liquid-liquid extraction with ethyl acetate → purification via preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) | [2] |
| cis-cyclo(L-Leu-L-Pro) & cis-cyclo(L-Phe-L-Pro) | Lactobacillus plantarum LBP-K10 (antiviral) | Culture filtrate → High-throughput C18 Solid-Phase Extraction (SPE) with a methanol gradient (5% to 50%) → Active fractions further purified by preparative HPLC (prep-HPLC) | [3] |
| Cyclo(l-Leucyl-l-prolyl) | Achromobacter xylosoxidans (inhibits aflatoxin) | Culture medium → Diaion HP20 column chromatography → Thin-Layer Chromatography (TLC) → HPLC | [4] |
| Cyclo(l-Pro-d-Leu) | Bacterium from entomopathogenic nematode (antifungal) | Purified using silica gel column chromatography, TLC, and HPLC | [5] |
Based on the common techniques above, here is a logical workflow you could adapt for purifying cyclo(L-Pro-L-Val) from a microbial culture. This workflow integrates the most effective methods found in the literature.
HPLC is a critical final purification step. Here are common issues and solutions based on general HPLC guidance and cyclic dipeptide applications.
| Problem | Possible Cause | Solution |
|---|
| Peak Tailing | - Basic compounds interacting with silanol groups.
For cyclic dipeptides, biological activity is highly dependent on the correct stereoisomer [7]. Cyclo(L-Pro-L-Val) is just one of four possible stereoisomers. After purification, it is essential to confirm its absolute configuration.
| Feature | Cyclo(L-Pro-L-Val) | Chloramphenicol |
|---|---|---|
| Primary Activity | Antimicrobial, Anti-inflammatory [1] | Broad-spectrum Antibiotic [2] |
| Reported Antimicrobial Activity | Toxic to plant pathogen R. fascians LMG 3605; potency comparable to 25 mg/mL Chloramphenicol [1]. MIC = 19.6 mg/mL against R. fascians LMG 3605 [1]. | Used as a reference standard in antimicrobial assays (25 µg/mL) [1]. |
| Cytotoxicity (Mammalian Cells) | Low Cytotoxicity:
Idiosyncratic Aplastic Anaemia, often fatal, weeks after therapy [3]. | | Mechanism of Action | Binds to 50S ribosomal subunit, inhibiting protein synthesis [2]. | Binds to 50S ribosomal subunit, inhibiting protein synthesis [2]. | | Mechanism of Resistance | Information not located in search results. | Primarily enzymatic inactivation by Chloramphenicol Acetyltransferase (CAT) [4] [2]. Also efflux pumps and decreased membrane permeability [5] [2]. |
For researchers looking to replicate or contextualize these findings, here is a summary of the key experimental methodologies.
The following diagrams illustrate the distinct mechanisms of action for Chloramphenicol and the anti-inflammatory pathway influenced by cyclo(L-Pro-L-Val).
Diketopiperazines (DKPs), or cyclic dipeptides, are the simplest cyclic forms of peptides. They are characterized by a stable, rigid six-membered ring structure that provides high resistance to enzymatic degradation and often enhances cell permeability and target binding affinity, making them attractive scaffolds in drug discovery [1] [2]. The table below summarizes key DKPs mentioned in recent research.
| DKP Compound | Key Biological Activities & Potential Therapeutic Applications | Experimental Models (Examples) |
|---|---|---|
| cyclo(L-Pro-L-Val) [3] | Investigated as a challenging synthetic target; potential MOR agonist (based on similar structure cyclo(L-Pro-Tyr-Pro-Val)) [3]. | In vitro synthesis [3]. |
| cyclo(L-Pro-L-Trp) (CPT) [4] | Anti-inflammatory, analgesic (anti-nociceptive). Alleviates formalin-induced inflammatory pain. | In vivo mouse model (formalin-induced pain); in vitro cell cultures (RAW 264.7, iBMDM macrophages) [4]. |
| cyclo(L-Pro-L-Phe) [5] | Antimicrobial, anti-influenza virus (H3N2). | In vitro plaque-forming assay (influenza A/H3N2); antimicrobial activity tests [5]. |
| cyclo(L-Pro-L-Leu) [5] | Antimicrobial, anti-influenza virus (H3N2). | In vitro plaque-forming assay (influenza A/H3N2); antimicrobial activity tests [5]. |
| Plinabulin & Derivative (5-3) [6] | Anticancer. Plinabulin: tubulin depolymerization. Derivative 5-3: selective FLT3-ITD mutant kinase inhibition for Acute Myeloid Leukemia (AML). | In vitro cancer cell lines (e.g., MV4-11, MOLM-13 AML cells); kinase activity assays [6]. |
| cyclo(L-His-L-Pro) [4] | Anti-inflammatory, neuroprotective. Reduces nitrative stress, inhibits NLRP3 inflammasome. | In vitro microglial cell models [4]. |
The following diagrams summarize the general experimental workflows used to evaluate the biological activities of these DKPs, based on methodologies from the cited studies.
The bioactivity of proline-based DKPs is often mediated through the modulation of key inflammatory and oncogenic signaling pathways.
Synthesizing the available data reveals several critical considerations for researchers:
cyclo(L-Pro-L-Val), are noted for their extra-rigid conformation, which contributes to greater stability, resistance to enzymatic degradation, and improved cell permeability [1] [2]. This makes them a "privileged scaffold" in medicinal chemistry.cyclo(L-Phe-L-Pro) and cyclo(L-Leu-L-Pro) demonstrated that a combination of fractions containing these DKPs had stronger antibacterial and antiviral effects than the isolated compounds alone [5].cyclo(L-Pro-Tyr-Pro-Val) (which contains the L-Pro-L-Val motif) has been historically challenging. Recent advances using a β-thiolactone framework have enabled efficient cyclization with minimal epimerization, opening access to previously unattainable macrocycles with high biological potency (e.g., MOR agonist with EC50 = 2.5 nM) [3].
The table below summarizes quantitative data on the anti-MRSA activity of cyclo(L-Pro-L-Val) and related compounds compared to conventional antibiotics.
| Compound / Antibiotic | Test Organism / Strain | Potency (MIC range) | Key Findings & Mechanism |
|---|---|---|---|
| cyclo(L-Pro-L-Val) (a DKP) | S. aureus; MRSA strains [1] | 32 - 256 μg/mL [1] | Multiple target mechanisms; downregulates ribosomal proteins, cell membrane synthesis, DNA metabolism, and virulence genes [2] |
| cyclo(L-Val-L-Pro) (a DKP) | MRSA [2] | Information missing | Multiple target mechanisms; downregulates ribosomal proteins, cell membrane synthesis, DNA metabolism, and virulence genes [2] |
| Cyclic Tetrapeptide (e.g., cyclo-L-(Pro-Tyr-Pro-Val)) | Not specified (general MOR agonist) | EC50 = 2.5 nM (MOR agonist) [3] | Synthetic accessibility is a major challenge; novel β-thiolactone method enables production [3] |
| Vancomycin (Glycopeptide) | MRSA [4] | ~1 μg/mL [4] | Single primary target; inhibits cell wall synthesis by binding to D-Ala-D-Ala [4] |
| Daptomycin (Lipopeptide) | MRSA [4] | ~1 μg/mL [4] | Membrane-lytic activity; inserts into bacterial membrane causing depolarization [4] |
| Chloramphenicol | MRSA strains (ATCC 43300, 33591, 49476) [5] | 8 μg/mL [5] | Single target; inhibits bacterial protein synthesis [5] [2] |
For your reference, here are the key methodologies used to generate the data in the studies cited.
1. Minimum Inhibitory Concentration (MIC) Determination [1] The standard broth microdilution method is used to determine MIC values.
2. Gene Expression Profiling via DNA Microarray [2] This method identifies changes in global gene expression in MRSA in response to compound treatment.
The following diagram illustrates the multi-target mechanism of cyclo(L-Pro-L-Val) and related diketopiperazines (DKPs) in MRSA, as revealed by gene expression studies [2].
The table below summarizes the experimental findings for cyclo(L-Pro-L-Val) and a related tetrapeptide regarding their conformation and activity in different solvents:
| Compound | Solvent System | Backbone Conformation | Observed Biological Activity | Experimental Method |
|---|---|---|---|---|
| cyclo(-L-Pro-L-Val-L-Pro-L-Val-) | CDCl₃ (Chloroform) | cis-trans-cis-trans (with C2 symmetry) | Retarded stem-growth of rice seedlings [1] | NMR, X-ray crystallography [1] |
| cyclo(-L-Pro-L-Val-L-Pro-L-Val-) | DMSO-d₆ | cis-trans-cis-trans (slightly different from CDCl₃) | Information Not Specified | NMR [1] |
| cyclo(-L-Pro-D-Val-L-Pro-D-Val-) | DMSO-d₆ | cis-trans-cis-trans | Promoted root-growth of rice seedlings [1] | NMR [1] |
| cyclo(-L-Pro-D-Val-L-Pro-D-Val-) | Trifluoroethanol-d₃ | all-trans | Information Not Specified | NMR [1] |
The key findings on conformation are primarily determined through a combination of synthesis and spectroscopic analysis:
The following diagram illustrates the logical workflow from synthesis to the final structure-activity relationship, highlighting how solvent choice influences the final outcome:
The data demonstrates a direct Structure-Activity Relationship (SAR). The biological effect is not solely determined by the peptide's sequence but is critically influenced by the three-dimensional shape it adopts in a specific environment [1].
Cyclo(L-Pro-L-Val) demonstrates bioactive properties relevant to both agricultural and potential therapeutic applications.
| Aspect | Findings for Cyclo(L-Pro-L-Val) | Comparative Context / Commercial Antibiotic |
|---|---|---|
| Antibacterial Activity | Toxic to plant pathogen Rhodococcus fascians LMG 3605 (MIC: 19.6 mg/mL) [1]. | Potency reported as comparable to Chloramphenicol (25 mg/mL) against the same strain [1]. |
| Antiviral Activity | Proline-containing CDPs (e.g., cis-cyclo(L-Leu-L-Pro), cis-cyclo(L-Phe-L-Pro)) show inhibitory effects on Influenza A virus (H3N2) [2] [3]. | Specific data for cyclo(L-Pro-L-Val) vs. commercial antivirals not available in search results. |
| Antifungal Activity | CDPs exhibit broad-spectrum effects [3] [4]; specific data for cyclo(L-Pro-L-Val) against human fungal pathogens is limited. | |
| Cytotoxicity | Low cytotoxicity observed in human HCT-116 and HEK293 cells (EC(_{50}) > 100 µM) [1]. | Suggests a potentially favorable safety profile; requires direct comparison. |
| Key Advantage | Potential anti-inflammatory activity alongside antimicrobial effects [1]. | Many commercial antibiotics lack this dual functionality. |
The assessment of cyclo(L-Pro-L-Val)'s activity is based on specific, established experimental models.
Research indicates that cyclo(L-Pro-L-Val) may work through a unique dual mechanism, combining direct antimicrobial action with host-directed anti-inflammatory effects. The following diagram illustrates the proposed anti-inflammatory signaling pathway based on studies in immune cells.
For researchers, the current data suggests several promising directions and considerations for cyclo(L-Pro-L-Val):
| Compound | Observed Activity | Test Organism/Condition | Key Findings (Quantitative Data) | Source/Organism |
|---|---|---|---|---|
| cyclo(L-Pro-L-Val) | Antibacterial | Staphylococcus aureus (Gram-positive) | MIC: 32 to 256 µg/mL; MBC: 128 to 512 µg/mL [1]. | Streptomyces antimicrobicus BN122 (endophyte) [1] |
| Antifungal | Rhizoctonia solani (fungus) | Inhibited fungal growth [2]. | Pseudomonas aurantiaca [2] | |
| Cytotoxic (Anticancer) | MDA-MB-231 (Breast cancer), HeLa (Cervical cancer), HepG2 (Liver cancer) cells | IC50: 32.00-57.08 µg/mL (MDA-MB-231); 85.73-158.93 µg/mL (HeLa); 276.89-323.48 µg/mL (HepG2) [1]. | Streptomyces antimicrobicus BN122 (endophyte) [1] | |
| cyclo(L-Pro-L-Leu) | Antibacterial | Staphylococcus aureus (Gram-positive) | MIC: 32 to 256 µg/mL; MBC: 128 to 512 µg/mL [1]. | Streptomyces antimicrobicus BN122 [1] |
| Anti-influenza Virus | Influenza A/H3N2 virus | Showed notable antiviral activity in plaque-forming assays [3]. | Lactobacillus plantarum LBP-K10 [3] | |
| Antifungal & Aflatoxin Inhibition | Colletotrichum orbiculare & Aspergillus parasiticus | Inhibited conidia germination and appressorium formation; repressed aflatoxin production genes [2] [4]. | Pseudomonas sesami BC42 & Achromobacter xylosoxidans [2] [4] | |
| cyclo(L-Pro-L-Phe) | Antibacterial | Staphylococcus aureus (Gram-positive) | MIC: 32 to 256 µg/mL; MBC: 128 to 512 µg/mL [1]. | Streptomyces antimicrobicus BN122 [1] |
| Anti-influenza Virus | Influenza A/H3N2 virus | Exhibited significant antiviral activity [3]. | Lactobacillus plantarum LBP-K10 [3] | |
| cyclo(L-Pro-L-Trp) | Antibacterial | Staphylococcus aureus (Gram-positive) | MIC: 32 to 256 µg/mL; MBC: 128 to 512 µg/mL [1]. | Streptomyces antimicrobicus BN122 [1] |
The data in the table above was generated using standard microbiological and biochemical assays. Here are the core methodologies used in the cited research:
When evaluating this data, please consider the following points that are critical for drug development:
cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) showed significant antifungal activity, the isomer cyclo(D-Leu-L-Pro) was inactive [2]. Always confirm the specific stereoisomer being studied.To help visualize the journey from discovery to functional analysis of these compounds, the following diagram outlines the general research workflow and the key factor influencing activity.
Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine that has demonstrated significant anti-inflammatory activity. Its primary validated mechanism involves the suppression of the NF-κB signaling pathway [1].
The compound exerts its effect by significantly inhibiting the phosphorylation of key kinases IKKα and IKKβ. This inhibition prevents the degradation of the inhibitory protein IκBα, which in turn leads to the suppression of the transcription factor NF-κB [1]. The downstream consequences of this mechanism are summarized in the table below.
| Target/Pathway | Effect of Cyclo(L-Pro-L-Val) | Biological Outcome |
|---|---|---|
| IKKα/IKKβ | Inhibits phosphorylation [1] | Suppresses upstream signaling |
| IκBα | Inhibits degradation (via IKK inhibition) [1] | Prevents NF-κB activation |
| NF-κB | Suppresses activation [1] | Reduces transcription of pro-inflammatory genes |
| iNOS & COX-2 | Inhibits activation [1] | Reduces production of inflammatory mediators |
The signaling pathway is also illustrated below for clarity.
The key experimental findings on cyclo(L-Pro-L-Val) are summarized in the table below. Please note that specific experimental details are limited.
| Experimental Aspect | Reported Data |
|---|---|
| Reported Activity | Anti-inflammatory [1]. |
| Molecular Targets | IKKα, IKKβ, IκBα, NF-κB, iNOS, COX-2 [1]. |
| Effect on Targets | Significant inhibition of phosphorylation (IKKα, IKKβ, IκBα, NF-κB) and activation (iNOS, COX-2) in a concentration-dependent manner [1]. |
| Source | Extracted from the fruits of Mycobacterium chiliolyticum AZ2 and Mycobacterium leprae [1]. |
While the exact biological assay protocols for cyclo(L-Pro-L-Val) were not detailed in the search results, research on similar cyclic dipeptides provides insight into common experimental approaches for validating anti-quorum sensing and anti-biofilm activity [2]. The general workflow is as follows.
The search results indicate that cyclo(L-Pro-L-Val) is part of a broader family of proline-based cyclic dipeptides being investigated for various biological activities. Here is a comparison of its documented scope with related compounds:
| Compound | Reported Bioactivities (from search results) |
|---|---|
| Cyclo(L-Pro-L-Val) | Anti-inflammatory, anti-virulence against plant pathogens [1]. |
| Cyclo(L-Pro-L-Tyr) | Anti-quorum sensing, anti-biofilm against P. aeruginosa [2]. |
| Cyclo(L-Pro-L-Phe) | Anti-quorum sensing, anti-biofilm, antifungal, anti-influenza virus [2] [3]. |
| Cyclo(L-Pro-L-Ile) | Elicits plant defense responses, controls pine wilt disease [4]. |
| Cyclo(L-Leu-L-Pro) | Anti-influenza virus, antibacterial [3]. |